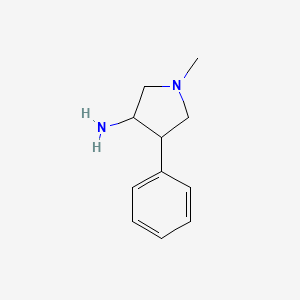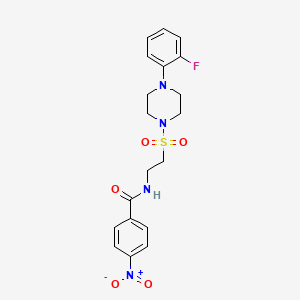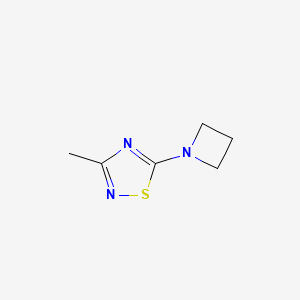
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
説明
“Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate” is a compound that has attracted significant attention from the scientific research community. It is a compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . The compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .科学的研究の応用
Structural Characterization and Metal Complex Formation
Compounds related to Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate have been utilized in the structural characterization of metal complexes. Sousa et al. (2001) described the interaction and isolation of products leading to the formation of metal complexes containing potentially tridentate monoanionic ligands derived from reactions involving similar sulfonyl compounds. These complexes have been characterized by various analytical techniques, underscoring their potential in coordination chemistry and metal-organic frameworks (Sousa et al., 2001).
Catalysis and Synthetic Applications
Research has also focused on the catalytic and synthetic applications of compounds bearing the sulfonylpyrrolidine motif. For instance, a study by Ma et al. (2017) highlighted the use of a related amide ligand for Cu-catalyzed coupling reactions, demonstrating the utility of these compounds in facilitating metal-catalyzed organic transformations (Ma et al., 2017).
Anticancer Agent Evaluation
The potential of sulfonylpyrrolidine derivatives as anticancer agents has been explored in various studies. Rehman et al. (2018) synthesized and evaluated a series of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole for their anticancer activity. Some of these compounds exhibited promising IC50 values, indicating their potential as therapeutic agents (Rehman et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including pyrroles and pyrrolidines, from related sulfonyl compounds has been reported. Benetti et al. (2002) described the intramolecular cyclization of amino aldehydes to yield N-protected amino-unsaturated keto sulfones, leading to the efficient formation of 2,5-disubstituted pyrroles and pyrrolidines. This methodology offers a convenient route to synthesize aromatic and saturated five-membered heterocyclic compounds (Benetti et al., 2002).
将来の方向性
The future directions for the research and development of “Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .
特性
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(16,17)14-9-3-4-12(14)13(15)18-2/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRPAGBRJCRZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2804753.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804756.png)


![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2804765.png)


![7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804771.png)
![3-[(3,4-Dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804772.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2804774.png)